molecular formula C13H19N5S2 B2638931 4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-96-9

4,6-Dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine

Cat. No. B2638931
CAS RN: 868221-96-9
M. Wt: 309.45
InChI Key: PBUBDIIWGLMBOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In one example, thioamide was reacted with hydrazonoyl halides in boiling ethanol containing triethylamine .

Scientific Research Applications

Synthetic Methodologies and Molecular Structures

Research on pyrimidine and triazole derivatives, such as 4,6-dimethylpyrimidines and triazolopyrimidines, has contributed to the development of novel synthetic methodologies and a deeper understanding of their molecular structures. For example, studies have demonstrated the synthesis of amino derivatives of triazolopyrimidine via heterocyclization, revealing insights into Dimroth rearrangements and the stabilization effects of carbonyl groups on the molecular structure (Vas’kevich et al., 2006). Another study focused on the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, highlighting a safe and effective oxidation process, which could have implications for the synthesis of related compounds (Hongbin, 2011).

Chemical Reactions and Derivatives

The reactivity and potential for derivative formation of pyrimidine and triazole compounds are areas of significant interest. Research has shown the alkylation of triazole derivatives leading to a variety of S-substituted 1,2,4-triazoles. This demonstrates the versatility of these compounds in forming new chemical entities with potential biological activities (Burbulienė et al., 2003). Such studies underscore the possibilities for chemical modification and the synthesis of novel compounds based on the pyrimidine and triazole scaffold.

Supramolecular Structures

The study of supramolecular structures of pyrimidine and triazole derivatives provides valuable insights into the potential applications of these compounds in materials science and nanotechnology. For instance, the characterization of supramolecular structures through hydrogen bonding and π-π stacking interactions offers clues to the assembly and properties of molecular frameworks, which could be leveraged in the design of novel materials (Low et al., 2004).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the known activities of triazoles , this compound could potentially be developed for various applications in medicinal chemistry.

properties

IUPAC Name

4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5S2/c1-5-6-19-13-17-16-11(18(13)4)8-20-12-14-9(2)7-10(3)15-12/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUBDIIWGLMBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C)CSC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325048
Record name 4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815933
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

868221-96-9
Record name 4,6-dimethyl-2-[(4-methyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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